molecular formula C3H6N2O5 B8780482 2,2-Dinitropropanol CAS No. 918-52-5

2,2-Dinitropropanol

Cat. No. B8780482
CAS RN: 918-52-5
M. Wt: 150.09 g/mol
InChI Key: IPLRZPREFHIGIB-UHFFFAOYSA-N
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Description

2,2-Dinitropropanol is a chemical compound with the formula C3H6N2O5 . It has a molecular weight of 150.0901 .


Synthesis Analysis

The synthesis of 2,2-Dinitropropanol (DNPOH) involves two steps :

  • Electrochemical oxidative nitration: This is the addition of a geminal NO2 group. The anode of the electrochemical cell replaces the chemical oxidants used in the conventional synthesis for the purpose of reducing secondary waste and the consequent disposal cost .
  • Condensation with formaldehyde .


Molecular Structure Analysis

The IUPAC Standard InChI for 2,2-Dinitropropanol is InChI=1S/C3H6N2O5/c1-3(2-6,4(7)8)5(9)10/h6H,2H2,1H3 .


Chemical Reactions Analysis

The synthesis of 2,2-Dinitropropanol involves two chemical reactions starting from nitroethane (NE): an oxidative nitration and a condensation with formaldehyde . These two different reactions can be performed in either order .


Physical And Chemical Properties Analysis

2,2-Dinitropropanol has a molecular weight of 150.0901 .

Mechanism of Action

The mechanism of action for the synthesis of 2,2-Dinitropropanol involves the use of a reversible chemical mediator Fe(CN)6 - 3/-4 couple to perform oxidative nitration of nitroethane using the anode of the electrochemical cell as the oxidant source .

Safety and Hazards

When handling 2,2-Dinitropropanol, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Future Directions

The potential for pilot-plant scale synthesis of 2,2-Dinitropropanol has been discussed . The anode of the electrochemical cell replaces the chemical oxidants used in the conventional synthesis for the purpose of reducing secondary waste and the consequent disposal cost .

properties

CAS RN

918-52-5

Product Name

2,2-Dinitropropanol

Molecular Formula

C3H6N2O5

Molecular Weight

150.09 g/mol

IUPAC Name

2,2-dinitropropan-1-ol

InChI

InChI=1S/C3H6N2O5/c1-3(2-6,4(7)8)5(9)10/h6H,2H2,1H3

InChI Key

IPLRZPREFHIGIB-UHFFFAOYSA-N

Canonical SMILES

CC(CO)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2.66 g (66.5 mmoles) of sodium hydroxide in 15 ml of water at 20° was added 5.0 g (66.5 mmoles) of nitroethane. When all the nitroethane dissolved, the solution was cooled to 5°-7° in an ice-water bath and 5.4 g of 37% aqueous formaldehyde (66.5 mmoles) was then added. The cooling bath was removed and the mixture was stirred for 2 hours before the ice-water bath was replaced and 25 ml of ether was added. A solution of 18.3 g of sodium nitrite (0.265 mole) in 30 ml of water was then added followed by solutions of 15.8 g (66.3 mmoles) of sodium persulfate in 30 ml of water and 4.4 g (13.4 mmoles) of potassium ferricyanide in 15 ml of water. The reaction temperature rose from 14° to 35°. The mixture was then stirred at ambient temperature for 1 hour and phases were separated. The aqueous phase was extracted twice with ether and the combined ether extracts were washed with brine and dried. The product was distilled in a short path distillation apparatus to give 6.57 g (65% yield) of 2,2-dinitropropanol.
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
catalyst
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Three
Name
nitroethane
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
nitroethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.4 g
Type
reactant
Reaction Step Five
Quantity
18.3 g
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
15.8 g
Type
reactant
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Eight

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